Cas no 956388-05-9 (1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole structure
956388-05-9 structure
Product Name:1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
CAS-Nr.:956388-05-9
MF:C18H25BN2O3
MW:328.213704824448
MDL:MFCD18207194
CID:835509
PubChem ID:59592912
Update Time:2025-11-02

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole
    • 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
    • 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
    • 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
    • 1-(Tetrahydro-pyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
    • (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester
    • 1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER
    • 1-(Tetrah
    • 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)
    • 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
    • P12225
    • BCP14227
    • 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
    • MFCD18207194
    • SCHEMBL138511
    • AS-51252
    • C18H25BN2O3
    • CS-M0441
    • 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
    • NWAGHQGLQLEDIZ-UHFFFAOYSA-N
    • DTXSID00732450
    • DB-345430
    • PB13787
    • 1-(Tetrahydro-2H-pyran-2-yl)indazole-4-boronic Acid Pinacol Ester
    • SY096928
    • AKOS016002312
    • 956388-05-9
    • MDL: MFCD18207194
    • Inchi: 1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-8-7-9-15-13(14)12-20-21(15)16-10-5-6-11-22-16/h7-9,12,16H,5-6,10-11H2,1-4H3
    • InChI-Schlüssel: NWAGHQGLQLEDIZ-UHFFFAOYSA-N
    • Lächelt: N1N(C2CCCCO2)C2C(=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)C=1

Berechnete Eigenschaften

  • Genaue Masse: 328.1958228g/mol
  • Monoisotopenmasse: 328.1958228g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 24
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 457
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 45.5

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A119001822-1g
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole
956388-05-9 95%
1g
$596.16 2023-08-31
Alichem
A119001822-5g
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole
956388-05-9 95%
5g
$1789.56 2023-08-31
Chemenu
CM136054-250mg
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole
956388-05-9 95%+
250mg
$314 2021-08-05
ChemScence
CS-M0441-100mg
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
956388-05-9
100mg
$177.0 2022-04-26
ChemScence
CS-M0441-250mg
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
956388-05-9
250mg
$214.0 2022-04-26
ChemScence
CS-M0441-1g
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
956388-05-9
1g
$427.0 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TL367-50mg
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
956388-05-9 95%
50mg
819.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TL367-200mg
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
956388-05-9 95%
200mg
1634.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TL367-250mg
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
956388-05-9 95%
250mg
3312CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TL367-100mg
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
956388-05-9 95%
100mg
1990CNY 2021-05-08

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3 h, 100 °C
Referenz
Pyrimidine analogs and derivatives as inhibitors of receptor interacting protein kinase 1 (RIPK1) for the treatment of disease
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  16 h, rt → 130 °C
Referenz
Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  16 h, rt → 130 °C
Referenz
Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C
Referenz
Pyrazolo[3,4-d]pyrimidine derivatives as PI3K inhibitors useful in the treatment of cancer and preparation thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  5 h, 110 °C
Referenz
Preparation of antibody drug conjugates with NAMPT inhibitors for use in treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  rt → 80 °C; 2 - 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Water
Referenz
Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Preparation of imidazopyridines and related derivatives as MeTTL3 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Process for making thienopyrimidine compounds
, United States, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Synthesis of the small-molecule PI3K inhibitor GDC-0941
Zhu, Wu-fu; Zheng, Peng-wu; Xu, Shan; Liu, Qian; Gong, Ping, Zhongguo Xinyao Zazhi, 2013, 22(11), 1325-1329

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C
Referenz
Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  16 h, rt → 130 °C; 130 °C → 25 °C
Referenz
Preparation of thiazolopyrimidine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  overnight, 100 °C
Referenz
Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  rt; 3 h, reflux
Referenz
Protected indazole boronic acid pinacolyl esters: facile syntheses and studies of reactivities in Suzuki-Miyaura cross-coupling and hydroxydeboronation reactions
Crestey, Francois; Lohou, Elodie; Stiebing, Silvia; Collot, Valerie; Rault, Sylvain, Synlett, 2009, (4), 615-619

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2.5 h, 100 °C
Referenz
Preparation of polyheterocyclic compounds as METTL3 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,2-Dimethoxyethane ;  overnight, 100 °C; 100 °C → rt
Referenz
Preparation of dihydropyrazinopyrazinone derivatives for use as mTOR protein kinase modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Tripotassium phosphate Catalysts: Palladium diacetate Solvents: 1,2-Dimethoxyethane ;  overnight, 100 °C; 100 °C → rt
Referenz
Preparation of pyrazino[2,3-b]pyrazinone compounds as mTOR kinase inhibitors for oncology indications and diseases associated with the mTOR/PI3K/AKT pathway
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, rt → 80 °C
Referenz
Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition
Han, Yufei; Tian, Ye; Wang, Ruxin; Fu, Siyu; Jiang, Jia; et al, Bioorganic Chemistry, 2020, 104,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, rt → 80 °C
Referenz
Preparation method and application of thieno[3,2-d]pyrimidine compound for preparing drug for treating and preventing proliferative disease and cancer
, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  16 h, rt → 130 °C
Referenz
Process for the preparation of thienopyrimidines as PI3K inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Solvents: Ethyl acetate ;  10 min
1.2 Catalysts: Trifluoroacetic acid ;  overnight
Referenz
Preparation of triazine compounds as kinase inhibitors for treating PI3K/mTOR pathway related disorders
, World Intellectual Property Organization, , ,

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Raw materials

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preparation Products

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:956388-05-9)1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Bestellnummer:A858973
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:15
Preis ($):346.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:956388-05-9)1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
A858973
Reinheit:99%
Menge:5g
Preis ($):346.0
Email